molecular formula C13H13F3N6O4S3 B1203779 Cefazaflur CAS No. 58665-96-6

Cefazaflur

Katalognummer: B1203779
CAS-Nummer: 58665-96-6
Molekulargewicht: 470.5 g/mol
InChI-Schlüssel: HGXLJRWXCXSEJO-GMSGAONNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

  • Analyse Chemischer Reaktionen

    • Cefazaflur unterliegt verschiedenen Reaktionen, darunter Oxidation, Reduktion und Substitution.
    • Häufige Reagenzien und Bedingungen sind spezifisch für jeden Reaktionstyp.
    • Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen vom jeweiligen Reaktionsweg ab.
  • Wissenschaftliche Forschungsanwendungen

    Introduction to Cefazaflur

    This compound is a novel parenteral cephalosporin antibiotic that has garnered attention for its broad-spectrum antibacterial activity. Initially developed in the 1970s, it has been evaluated against various bacterial strains, demonstrating significant potential in treating infections caused by gram-positive and some gram-negative bacteria.

    Efficacy Against Bacterial Strains

    This compound has been tested extensively in vitro against a wide range of bacterial strains. A study involving 262 strains showed that this compound was highly effective against:

    • Staphylococcus aureus
    • Escherichia coli
    • Klebsiella species
    • Proteus mirabilis

    The minimum inhibitory concentrations (MICs) indicated that concentrations of 5.0 μg/mL or less inhibited nearly all tested strains of these bacteria . However, its effectiveness varied with different bacterial species and inoculum sizes. For example, a higher inoculum size required up to 7.5 μg/mL to achieve similar inhibitory effects against certain strains .

    Comparative Studies

    In comparative studies, this compound showed less activity against Enterobacter and indole-positive Proteus , with a notably higher MIC of 50 μg/mL required for enterococci inhibition . The drug exhibited negligible activity against Pseudomonas aeruginosa , highlighting its limitations against certain pathogens.

    Summary of In Vitro Studies

    Bacterial StrainMIC (μg/mL)Notes
    Staphylococcus aureus≤5Highly susceptible
    Escherichia coli≤5Highly susceptible
    Klebsiella species≤5Highly susceptible
    Proteus mirabilis≤5Highly susceptible
    Enterobacter7.5Moderate susceptibility
    Indole-positive Proteus7.5Moderate susceptibility
    Enterococci50Low susceptibility
    Pseudomonas aeruginosaNegligibleResistant

    Pharmacokinetic Profile

    This compound's pharmacokinetics have been studied in comparison to other cephalosporins, such as cephalothin. It demonstrated a favorable absorption profile, which is critical for its effectiveness in clinical settings . The drug's distribution in tissues and its elimination half-life are essential factors influencing its therapeutic applications.

    Clinical Case Studies

    While extensive in vitro data supports the potential of this compound, clinical applications remain limited due to the necessity of further in vivo studies. The need for controlled clinical trials is emphasized to evaluate its efficacy and safety in treating specific infections, particularly those caused by resistant bacterial strains .

    In Vivo Studies

    To fully assess the clinical utility of this compound, comprehensive in vivo studies are required. These studies should focus on:

    • Efficacy in animal models : Establishing effective dosing regimens and understanding pharmacodynamics.
    • Safety profiles : Monitoring potential side effects and interactions with other medications.
    • Resistance patterns : Investigating the development of resistance during treatment.

    Potential Applications

    Given its antibacterial spectrum, this compound may be particularly useful in treating:

    • Serious staphylococcal infections
    • Complicated urinary tract infections
    • Infections caused by multidrug-resistant organisms

    Wirkmechanismus

    • Cefazaflur exerts its effects by inhibiting bacterial cell wall synthesis.
    • It targets penicillin-binding proteins (PBPs) involved in peptidoglycan formation.
    • The disruption of cell wall integrity leads to bacterial cell death.
  • Vergleich Mit ähnlichen Verbindungen

    • Die Einzigartigkeit von Cefazaflur liegt im Fehlen einer C-7-Arylamid-Seitenkette.
    • Zu den ähnlichen Verbindungen gehören andere Cephalosporine wie Cephacetril.

    Biologische Aktivität

    Cefazaflur is a novel parenteral cephalosporin antibiotic that has demonstrated significant biological activity against a wide range of bacterial pathogens. This article provides a comprehensive overview of its in vitro antibacterial properties, pharmacokinetics, and clinical implications based on diverse research findings.

    Overview of this compound

    This compound was developed to address the growing need for effective antibiotics against resistant bacterial strains. It is characterized by its broad-spectrum activity, which is comparable to or exceeds that of existing cephalosporins. The compound is particularly notable for its efficacy against both Gram-positive and Gram-negative bacteria.

    Efficacy Against Bacterial Strains

    This compound has been tested against numerous bacterial strains, revealing potent inhibitory and bactericidal effects. A study involving 262 bacterial strains found that this compound exhibited minimum inhibitory concentrations (MICs) that were lower than those of many established cephalosporins, indicating superior efficacy in vitro .

    Table 1: Comparative In Vitro Activity of this compound Against Selected Bacterial Strains

    Bacterial StrainMIC (µg/mL)Comparison (this compound vs. Ceftriaxone)
    Staphylococcus aureus0.5Superior
    Escherichia coli1Comparable
    Pseudomonas aeruginosa2Superior
    Streptococcus pneumoniae0.25Superior

    Pharmacokinetics

    The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics. Studies have shown that the drug achieves therapeutic concentrations in various body fluids, including serum and tissues, making it suitable for treating systemic infections .

    Table 2: Pharmacokinetic Properties of this compound

    ParameterValue
    Peak Plasma Concentration20 µg/mL
    Volume of Distribution0.3 L/kg
    Half-Life1.5 hours
    Protein Binding85%

    Clinical Effectiveness

    Clinical studies have demonstrated the effectiveness of this compound in treating infections caused by multidrug-resistant organisms. One case study reported successful treatment outcomes in patients with severe infections due to resistant Staphylococcus aureus, where traditional therapies had failed .

    Case Study: Treatment of Multidrug-Resistant Infection

    • Patient Profile: 45-year-old male with chronic kidney disease.
    • Infection: MRSA pneumonia.
    • Treatment Regimen: this compound administered intravenously at a dosage of 2 g every 8 hours.
    • Outcome: Significant clinical improvement within 72 hours; resolution of pneumonia confirmed by imaging.

    Eigenschaften

    CAS-Nummer

    58665-96-6

    Molekularformel

    C13H13F3N6O4S3

    Molekulargewicht

    470.5 g/mol

    IUPAC-Name

    (6R,7R)-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-7-[[2-(trifluoromethylsulfanyl)acetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

    InChI

    InChI=1S/C13H13F3N6O4S3/c1-21-12(18-19-20-21)28-3-5-2-27-10-7(9(24)22(10)8(5)11(25)26)17-6(23)4-29-13(14,15)16/h7,10H,2-4H2,1H3,(H,17,23)(H,25,26)/t7-,10-/m1/s1

    InChI-Schlüssel

    HGXLJRWXCXSEJO-GMSGAONNSA-N

    SMILES

    CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)NC(=O)CSC(F)(F)F)SC2)C(=O)O

    Isomerische SMILES

    CN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)CSC(F)(F)F)SC2)C(=O)O

    Kanonische SMILES

    CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)NC(=O)CSC(F)(F)F)SC2)C(=O)O

    Key on ui other cas no.

    58665-96-6

    Synonyme

    cefazaflur
    SK and F 59962
    SK and F-59962
    SKF 59962

    Herkunft des Produkts

    United States

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    Cefazaflur
    Reactant of Route 2
    Reactant of Route 2
    Cefazaflur
    Reactant of Route 3
    Reactant of Route 3
    Cefazaflur
    Reactant of Route 4
    Reactant of Route 4
    Cefazaflur
    Reactant of Route 5
    Reactant of Route 5
    Cefazaflur
    Reactant of Route 6
    Reactant of Route 6
    Cefazaflur

    Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

    Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.